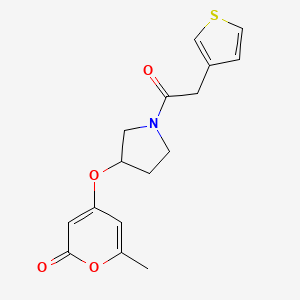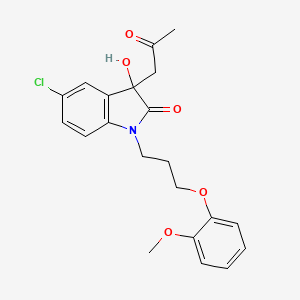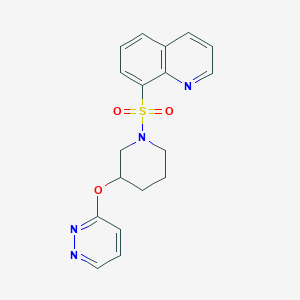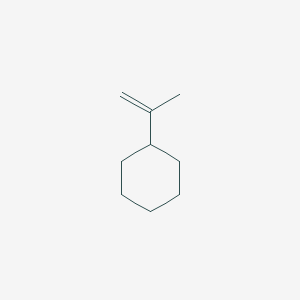
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Thakur et al. (2017) conducted a study involving the synthesis and screening of urea derivatives, similar in structure to the compound , for anticonvulsant activity. They found that certain derivatives were significantly effective, particularly in protecting against convulsions. The study highlights the potential of these compounds in the treatment of seizure disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).
Acetylcholinesterase Inhibition
Vidaluc et al. (1994, 1995) explored the antiacetylcholinesterase activity of a series of urea derivatives. These studies aimed to optimize the interaction between pharmacophoric units and the enzyme's hydrophobic binding sites, potentially relevant for the treatment of conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1994), (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Antimicrobial Properties
Zaki et al. (2021) reported on the synthesis of novel tetrahydroisoquinolines with urea components. These compounds were examined for antibacterial and antifungal activities, showing promising effects against pathogenic strains. This suggests a potential application in developing new antimicrobial agents (Zaki, El-Dean, Radwan, Alshammari, & Sayed, 2021).
Cancer Research
Yi-Min Liu et al. (2015) synthesized a series of tetrahydroquinolines with urea components, showing potent inhibition of histone deacetylase (HDAC) and cytotoxicity to cancer cells. This points towards the potential use of these compounds in cancer treatment, particularly in the development of prostate cancer inhibitors (Yi-Min Liu et al., 2015).
Anion Complexation
Kretschmer et al. (2014) synthesized macrocyclic bis(ureas) based on diphenylurea, demonstrating their ability to form complexes with various anions. This research highlights the potential application of such compounds in the development of new anion complexation agents (Kretschmer, Dittmann, & Beck, 2014).
Direcciones Futuras
Thiophene derivatives, which are part of the compound, have shown a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that “1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea” could also be a subject of future research.
Propiedades
IUPAC Name |
1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-2-25(22,23)20-9-3-5-13-11-14(7-8-16(13)20)19-17(21)18-12-15-6-4-10-24-15/h4,6-8,10-11H,2-3,5,9,12H2,1H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYMUKXHEVFTAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2363680.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2363684.png)

![2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2363687.png)
![3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363689.png)
![N'-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2363691.png)



![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2363697.png)
